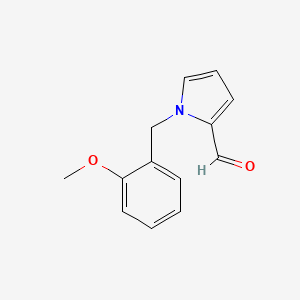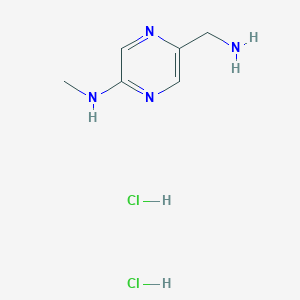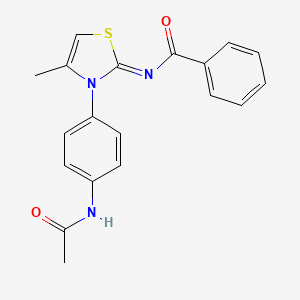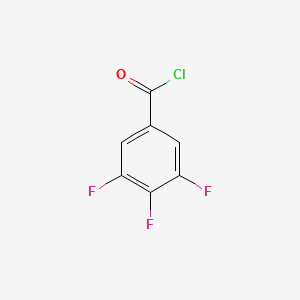
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde” is likely an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “2-Methoxy-benzyl” part suggests the presence of a benzyl group (a benzene ring attached to a methylene group) with a methoxy group (an oxygen atom bonded to a methyl group) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Pyrrole Synthesis or a similar method . The “2-Methoxy-benzyl” group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyrrole ring and the benzyl group, leading to potential aromaticity . The presence of the methoxy group could introduce electron-donating effects .Chemical Reactions Analysis
Reactions involving this compound could include electrophilic aromatic substitution at the benzyl group or the pyrrole ring . The aldehyde group could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar aldehyde and methoxy groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Chemical Applications
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde serves as a key intermediate in the synthesis of complex molecular structures due to its reactive carbaldehyde group. For instance, it has been utilized in novel syntheses of the pyrrolo[2,1-c][1,4]benzodiazocine ring system, demonstrating its versatility in constructing intricate nitrogen-containing heterocycles, which are pivotal in pharmaceutical chemistry and materials science (Konstantina Koriatopoulou, N. Karousis, & G. Varvounis, 2008).
Photophysical Properties
The compound has also been the subject of studies exploring its photophysical properties, particularly in the context of excited state intramolecular proton transfer (ESIPT) phenomena. Such studies are fundamental in understanding the behavior of organic molecules under excitation, which has implications for developing new materials with specific optical properties (H. Yin, Hui Li, G. Xia, Chengyan Ruan, Ying Shi, Hongming Wang, M. Jin, & D. Ding, 2016).
Material Science Applications
Incorporation into advanced materials has been another significant application area. For example, the compound has been involved in the synthesis of π-conjugated polymers, which are critical for the development of electronic devices, including solar cells and light-emitting diodes. The ability to integrate such molecules into silica composites has been demonstrated, highlighting their potential in creating hybrid materials with novel electronic and photonic properties (M. Kubo, C. Takimoto, Yuya Minami, and Takahiro Uno, T. Itoh, & M. Shoyama, 2005).
Catalysis and Organic Transformations
The molecule has found utility in catalysis, specifically in the selective photocatalytic oxidation of benzyl alcohol derivatives to their corresponding aldehydes. This process is significant for the green synthesis of aldehydes, a class of compounds with wide-ranging applications in fragrance, flavoring, and pharmaceutical industries. The reaction showcases the potential of using 1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde derivatives as photocatalysts under visible light, aligning with the principles of sustainable and green chemistry (S. Higashimoto, Naoya Kitao, Norio Yoshida, Teruki Sakura, M. Azuma, Hiroyoshi Ohue, & Y. Sakata, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(14)10-15/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTIIVVKYMWUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2663068.png)
![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrimidin-4-one](/img/structure/B2663070.png)
![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2663071.png)
![(2E)-2-(2-fluorophenyl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2663072.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2663078.png)


![Ethyl 2-[2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2663084.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663089.png)
